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Compound of Interest

Compound Name: GB1107

Cat. No.: B15602735 Get Quote

Technical Support Center: GB1107
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers utilizing the novel galectin-3 inhibitor, GB1107, in murine models. The

information is intended for scientists and drug development professionals to optimize dosage

while minimizing toxicity.

Frequently Asked Questions (FAQs)
Q1: What is GB1107 and what is its mechanism of action?

A1: GB1107 is a novel, orally active small molecule inhibitor of galectin-3 (Gal-3).[1][2][3]

Galectin-3 is a β-galactoside-binding lectin implicated in various pathological processes,

including fibrosis and cancer.[4][5][6][7] GB1107 exhibits high affinity and selectivity for the

carbohydrate recognition domain (CRD) of galectin-3, thereby inhibiting its downstream

signaling pathways.[4] By inhibiting galectin-3, GB1107 can modulate processes such as TGF-

β1 activation, fibroblast migration, and immune responses within the tumor microenvironment.

[4][5]

Q2: What are the reported therapeutic effects of GB1107 in mice?

A2: Preclinical studies in mice have demonstrated the therapeutic potential of GB1107 in

several disease models:
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Liver Fibrosis: In a carbon tetrachloride (CCl4)-induced model of liver fibrosis, oral

administration of GB1107 significantly reduced plasma transaminases, liver galectin-3 levels,

and attenuated liver fibrosis.[1][2][3]

Lung Adenocarcinoma: GB1107 has been shown to reduce the growth of human and mouse

lung adenocarcinoma and block metastasis in a syngeneic mouse model.[5] It was also

found to enhance the efficacy of PD-L1 immune checkpoint inhibitors.[5]

Gastric Cancer: In an orthotopic gastric cancer mouse model, GB1107 demonstrated an

ability to inhibit tumor growth.

Q3: What is the recommended oral dosage of GB1107 in mice and what is its bioavailability?

A3: Several preclinical studies have utilized a dosage of 10 mg/kg administered orally once

daily.[1][3][5] GB1107 is reported to have high oral bioavailability in mice.[2] However, the

optimal dose for a specific application may vary depending on the mouse strain, disease

model, and experimental endpoint. A dose-response study is recommended to determine the

optimal dosage for your specific experimental conditions.

Q4: What is the known toxicity profile of GB1107?

A4: While published preclinical studies suggest that galectin inhibitors generally have low

toxicity profiles, it is important to note that GB1107 was not advanced to clinical trials due to

observed hERG toxicity in early research.[8][9] Therefore, careful monitoring for potential

cardiac-related toxicities is advised during in vivo studies. A close analog of GB1107, GB1211,

was selected for clinical development based on its overall safety profile.[7][9]

Troubleshooting Guide
Issue 1: Higher than expected toxicity or adverse events observed in mice.

Possible Cause: The 10 mg/kg dosage may be too high for the specific mouse strain or

disease model being used. Mice can have different metabolic rates and drug tolerances.[10]

Troubleshooting Steps:
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Perform a Dose-Range Finding Study: This is a critical first step to determine the

Maximum Tolerated Dose (MTD).[11] A suggested protocol is provided below.

Monitor for Clinical Signs of Toxicity: Observe the animals daily for signs of distress,

including weight loss, changes in behavior, ruffled fur, and altered food/water intake.[11]

Evaluate Organ-Specific Toxicity: At the end of the study, perform histopathological

analysis of key organs (e.g., liver, kidney, heart) to identify any tissue damage.[12] Given

the known hERG toxicity of GB1107, paying close attention to cardiac tissue is crucial.[9]

Assess Biomarkers of Toxicity: Collect blood samples to measure markers of liver (e.g.,

ALT, AST) and kidney (e.g., BUN, creatinine) function.[2][11]

Issue 2: Lack of therapeutic efficacy at the 10 mg/kg dosage.

Possible Cause: The dosage may be insufficient for the specific disease model, or there

could be issues with drug formulation or administration.

Troubleshooting Steps:

Verify Drug Formulation and Administration: Ensure GB1107 is properly dissolved in a

suitable vehicle and that the oral gavage technique is performed correctly to ensure the

full dose is administered.[13][14]

Conduct a Dose-Escalation Study: If no toxicity is observed at 10 mg/kg, a carefully

monitored dose-escalation study can be performed to determine if a higher dose yields a

therapeutic effect.[11]

Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure the

concentration of GB1107 in the plasma over time. This will confirm that the drug is being

absorbed and reaching therapeutic concentrations.[15]

Confirm Target Engagement: Assess the levels of galectin-3 in the target tissue to confirm

that GB1107 is engaging with its target.[1]

Quantitative Data Summary
Table 1: Reported Preclinical Dosage and Effects of GB1107 in Mice
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Disease
Model

Mouse
Strain

Dosage
Route of
Administrat
ion

Key
Findings

Reference

Lung

Adenocarcino

ma

C57Bl/6 10 mg/kg
Oral, once

daily

Reduced

tumor volume

and weight;

blocked

metastasis.

[5]

Liver Fibrosis C57Bl/6 10 mg/kg
Oral, once

daily

Significantly

reduced

plasma

transaminase

s and liver

fibrosis.

[1][3]

Gastric

Cancer

Orthotopic

model
Not specified Oral

Inhibited

tumor growth.

Key Experimental Protocols
Protocol 1: Dose-Range Finding Study for GB1107 in Mice

Animal Model: Use the same mouse strain, age, and sex as planned for the efficacy studies.

Group Allocation: Divide mice into at least 4 groups (n=3-5 per group): a vehicle control

group and at least three GB1107 dose groups (e.g., 5 mg/kg, 10 mg/kg, and 20 mg/kg).

Drug Administration: Administer GB1107 or vehicle orally once daily for 7-14 days.

Monitoring:

Record body weight daily.

Perform clinical observations twice daily for any signs of toxicity.

At the end of the study, collect blood for clinical pathology (hematology and serum

chemistry).
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Perform a gross necropsy and collect major organs for histopathological analysis.

Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that

does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical

signs).

Protocol 2: Preparation of GB1107 for Oral Administration

Vehicle Selection: The choice of vehicle will depend on the solubility of GB1107. Common

vehicles for oral gavage in mice include water, saline, or a suspension in 0.5%

methylcellulose.

Stock Solution Preparation:

To prepare a 1 mg/mL stock solution for a 10 mg/kg dose, dissolve the appropriate amount

of GB1107 in the chosen vehicle.

For a 20g mouse, the required dose is 0.2 mg (10 mg/kg * 0.02 kg).

The volume to administer would be 200 µL (0.2 mg / 1 mg/mL).[16]

Administration: Use a proper-sized feeding needle for oral gavage to avoid injury to the

esophagus. The volume should generally not exceed 10 mL/kg.[13]
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Experimental Workflow for Optimizing GB1107 Dosage
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Caption: Workflow for determining the optimal and safe dosage of GB1107 in mice.
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GB1107 Mechanism of Action

GB1107

Extracellular
Galectin-3

Inhibits

αv Integrins

Binds

TGF-β Receptor

Binds

TGF-β Activation

Smad2
Phosphorylation

Fibrogenesis

Click to download full resolution via product page

Caption: Simplified signaling pathway showing GB1107 inhibition of Galectin-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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toxicity-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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